molecular formula C15H16N4S B8792658 2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B8792658
M. Wt: 284.4 g/mol
InChI Key: ADRZHDXRRHEBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, along with benzylsulfanyl and trimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,6,7-trimethyl-1,2,4-triazolo[1,5-a]pyrimidine with benzylthiol in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as alkyl halides or aryl halides, in the presence of a suitable base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazolopyrimidines.

Scientific Research Applications

2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor for cancer treatment.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

2-(BENZYLSULFANYL)-5,6,7-TRIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be compared with other triazolopyrimidine derivatives, such as:

    5,6,7-Trimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Lacks the benzylsulfanyl group, resulting in different chemical reactivity and biological activity.

    5,7-Diethyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains ethyl groups instead of methyl groups, leading to variations in steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

2-benzylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H16N4S/c1-10-11(2)16-14-17-15(18-19(14)12(10)3)20-9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3

InChI Key

ADRZHDXRRHEBNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)N=C1C)C

solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 51.6 g (0.250 mol) of 3-amino-5-benzylthio-1,2,4-triazole and 28.5 g (0.250 mol) of 3-methyl-2,4-pentanedione in 350 ml of glacial acetic acid was heated at reflux for 17 hours. Upo cooling to room temperature, the reaction mixture was poured onto ice. The pale yellow solid which separated was collected by filtration, washed with water and dried in vacuo to yield 67.1 g (94%) of the desired product as a pale yellow solid, m.p. 133.5°-135° C. The IR and 1H NMR spectra were consistent with the assigned structure.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
94%

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